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Benzo[g]pteridine, riboflavin deriv. -

Benzo[g]pteridine, riboflavin deriv.

Catalog Number: EVT-13544092
CAS Number:
Molecular Formula: C23H28N4O6
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzo[g]pteridine, riboflavin deriv., commonly known as riboflavin or vitamin B2, is a water-soluble vitamin essential for various biological functions. Riboflavin is classified as a flavin, which is a group of organic compounds characterized by the presence of a flavin moiety (7,8-dimethyl-benzo[g]pteridine-2,4-dione) that contributes to its biochemical roles. It plays a crucial role in energy metabolism and is involved in the formation of two major coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) .

Source and Classification

Riboflavin is found naturally in food sources such as dairy products, eggs, green leafy vegetables, and meat. It is also available as a dietary supplement. In terms of chemical classification, riboflavin belongs to the kingdom of organic compounds, specifically falling under the super class of organoheterocyclic compounds and classified further as pteridines and derivatives. Its direct parent compound is flavins, which are known for their yellow pigmentation and essential biological functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of riboflavin derivatives typically involves the condensation of 1,2-diaminobenzene derivatives with alloxane. This reaction can be performed under acidic conditions to yield tricyclic riboflavins directly. A notable method utilizes flow hydrogenation systems to produce the necessary 1,2-diaminobenzene substrates from more readily available 2-nitroaniline starting materials. This approach enhances efficiency while addressing the instability and limited availability of some intermediates .

In laboratory settings, riboflavin can also be synthesized through enzymatic pathways involving riboflavin synthase and riboflavin kinase, which catalyze the conversion of precursors into riboflavin through specific biochemical reactions .

Molecular Structure Analysis

Structure and Data

Riboflavin has a complex molecular structure characterized by its tricyclic isoalloxazine ring system attached to a ribityl side chain. The chemical formula for riboflavin is C17H20N4O6C_{17}H_{20}N_{4}O_{6}, with a molar mass of approximately 376.369 g/mol. The structural representation includes:

  • SMILES Notation: CC1=C(C)C=C2N(C[C@H](O)[C@H](O)[C@H](O)CO)C3=NC(=O)NC(=O)C3=NC2=C1
  • IUPAC Name: 7,8-Dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione .

The structure consists of a fused bicyclic system that contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Riboflavin participates in several biochemical reactions crucial for cellular metabolism. Key reactions include:

  1. Phosphorylation: Riboflavin is phosphorylated by riboflavin kinase to form flavin mononucleotide:
    ATP+riboflavinADP+FMN\text{ATP}+\text{riboflavin}\rightarrow \text{ADP}+\text{FMN}
  2. Conversion to Flavin Adenine Dinucleotide: Flavin mononucleotide can be further converted to flavin adenine dinucleotide through the action of FAD synthase:
    FMN+ATPFAD+PPi\text{FMN}+\text{ATP}\rightarrow \text{FAD}+\text{PPi}

These reactions illustrate the central role of riboflavin in energy metabolism and coenzyme function .

Mechanism of Action

Process and Data

Riboflavin acts primarily through its derivatives FMN and FAD, which serve as cofactors for various flavoproteins involved in redox reactions. These coenzymes facilitate the transfer of electrons in metabolic pathways such as:

  • Energy Production: FMN and FAD are essential for the electron transport chain in cellular respiration.
  • Metabolism: They are involved in the metabolism of carbohydrates, fats, and proteins by participating in oxidative phosphorylation.

The mechanism involves the reversible conversion between riboflavin, FMN, and FAD, regulated by specific enzymes that ensure metabolic balance within cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Riboflavin exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 290 °C
  • Charge: Neutral (0)
  • Solubility: Water-soluble
  • Color: Yellow pigment due to its flavin structure

These properties contribute to its functionality as a vitamin and coenzyme in biological systems .

Applications

Scientific Uses

Riboflavin has significant applications in various fields:

  • Nutrition: As an essential vitamin required for human health.
  • Medicine: Used therapeutically for conditions such as corneal thinning and migraines.
  • Biochemistry: Studied for its role in metabolic pathways and enzyme function.
  • Food Industry: Added as a colorant (E101) due to its bright yellow hue.

Research continues into its potential benefits in health supplementation and disease prevention .

Biosynthesis Pathways and Genetic Regulation

Microbial Biosynthesis Mechanisms in Bacillus subtilis and Ashbya gossypii

The biosynthesis of riboflavin (7,8-dimethyl-10-(1′-d-ribityl)isoalloxazine), a benzo[g]pteridine derivative, occurs via evolutionarily conserved pathways in microorganisms. In the bacterium Bacillus subtilis, the rib operon (ribGBAHT) encodes five enzymes that catalyze a seven-step conversion of GTP and ribulose-5-phosphate (Ribu5P) to riboflavin. The operon includes ribD (GTP cyclohydrolase II/deaminase/reductase), ribE (riboflavin synthase), ribA (GTP cyclohydrolase II), ribH (lumazine synthase), and ribT (function unknown but enhances yield) [4] [10].

Conversely, the filamentous fungus Ashbya gossypii employs a bifunctional pathway where genes RIB1 (GTP cyclohydrolase II), RIB2 (deaminase), RIB3 (reductase), RIB4 (DHBP synthase), RIB5 (lumazine synthase), and RIB7 (riboflavin synthase) are scattered across the genome. A. gossypii naturally overproduces riboflavin during sporulation (up to 20 g/L), driven by mycelial autolysis that releases intracellular riboflavin into the medium. This organism utilizes carbon overflow metabolism, redirecting glycolytic flux toward pentose phosphate intermediates when glucose is abundant [3] [7].

Table 1: Core Enzymes in Riboflavin Biosynthesis

OrganismGeneEnzyme FunctionCatalytic Role
Bacillus subtilisribAGTP cyclohydrolase IIConverts GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate
Bacillus subtilisribDPyrimidine deaminase/reductaseForms 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate
Ashbya gossypiiRIB43,4-dihydroxy-2-butanone-4-phosphate synthaseConverts Ribu5P to DHBP
BothribH/RIB5Lumazine synthaseCondenses DHBP and pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine
BothribE/RIB7Riboflavin synthaseDismutates lumazine to riboflavin and pyrimidinedione

Role of GTP and Ribulose-5-Phosphate in Precursor Formation

Riboflavin biosynthesis initiates from two primary precursors: guanosine triphosphate (GTP) and ribulose-5-phosphate (Ribu5P). GTP provides the pteridine ring through GTP cyclohydrolase II (EC 3.5.4.25), which hydrolytically opens GTP’s imidazole ring to form 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-phosphate. Subsequent deamination (via ribD) yields 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate, followed by reduction to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [5] [10].

Concurrently, Ribu5P undergoes skeletal rearrangement catalyzed by DHBP synthase (ribB in bacteria, RIB4 in yeast). This Mg²⁺-dependent enzyme converts Ribu5P to 3,4-dihydroxy-2-butanone-4-phosphate (DHBP), releasing formate and water. The ribityl side chain of riboflavin originates from DHBP’s four-carbon backbone. The final condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and DHBP by lumazine synthase forms 6,7-dimethyl-8-ribityllumazine, which riboflavin synthase dismutates into riboflavin and a pyrimidinedione molecule (recycled) [1] [7] [10].

Riboswitch-Mediated Transcriptional Regulation by FMN and Iron Ions

FMN Riboswitches in Bacteria

In Bacillus subtilis, the rib operon is regulated by an FMN-dependent riboswitch embedded in its 5′-untranslated region (5′-UTR). This RFN element acts as a high-affinity aptamer for flavin mononucleotide (FMN; Kd ≈ 5 nM). Upon FMN binding, the riboswitch undergoes conformational selection, forming an intrinsic terminator hairpin that halts transcription prematurely. This prevents riboflavin overproduction when FMN (the phosphorylated form) is abundant. Structural studies (e.g., Fusobacterium nucleatum FMN riboswitch, PDB: 2YIE) reveal FMN binds within a conserved purine-rich core, stabilizing junctions critical for terminator formation [4] [9].

Iron-Mediated Regulation in Yeasts

In contrast, flavinogenic yeasts like Candida famata lack FMN riboswitches. Instead, riboflavin biosynthesis is repressed by iron ions (Fe²⁺/Fe³⁺) through the transcription factor SEF1. Under iron-replete conditions, SEF1 binds promoters of RIB genes, inhibiting expression. Iron limitation derepresses biosynthesis, enabling riboflavin overproduction. This mechanism links riboflavin metabolism to oxidative stress response, as riboflavin-derived cofactors protect against iron-induced reactive oxygen species [1] [3] [7].

Metabolic Engineering Strategies for Enhanced Riboflavin Production

Genomic Modifications

Industrial strains employ multi-copy integration of riboflavin genes. In Bacillus subtilis, deletion of the native rib operon and insertion of recombinant operons (e.g., from Bacillus amyloliquefaciens) under strong promoters (P₁, P₂) boost flux. Strains like GMBSu01–04 harbor four recombinant plasmids carrying rib genes and antibiotic markers (e.g., chloramphenicol acetyltransferase). This amplifies gene dosage 10–25 fold, yielding >15 g/L riboflavin [2] [5].

Precursor Pool Optimization

Enhancing GTP and Ribu5P availability is critical:

  • GTP overproduction: Overexpression of pur operon genes (purF, purM) increases purine flux.
  • Pentose phosphate redirection: Engineered glucose uptake (ptsH knockout) and transketolase overexpression elevate Ribu5P [4] [7].

Regulatory Bypass

In Candida famata, iron-insensitive mutants of SEF1 permit constitutive riboflavin synthesis. Ashbya gossypii strains are engineered to express RIB genes during growth (not just sporulation), extending production phases [3] [7].

Table 2: Metabolic Engineering Targets in Riboflavin Producers

StrategyHostGenetic ModificationTiter Increase
Operon amplificationB. subtilis4 recombinant plasmids with rib operon + cat25-fold vs. wild-type
GTP enhancementB. subtilispurF overexpression + purine pathway deregulation40% higher yield
Iron-regulatory knockoutC. famataSEF1 truncation12 g/L vs. 0.5 g/L
Growth-phase expressionA. gossypiiRIB1-7 under constitutive TEF promoter18 g/L vs. 12 g/L

Compounds Mentioned:

  • Benzo[g]pteridine
  • Riboflavin (7,8-dimethyl-10-(1′-d-ribityl)isoalloxazine)
  • Flavin mononucleotide (FMN)
  • Flavin adenine dinucleotide (FAD)
  • Guanosine triphosphate (GTP)
  • Ribulose-5-phosphate (Ribu5P)
  • 3,4-Dihydroxy-2-butanone-4-phosphate (DHBP)
  • 6,7-Dimethyl-8-ribityllumazine

Properties

Product Name

Benzo[g]pteridine, riboflavin deriv.

IUPAC Name

10-[[(4S,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C23H28N4O6/c1-11-7-13-14(8-12(11)2)27(19-17(24-13)20(28)26-21(29)25-19)9-15-18(33-23(5,6)31-15)16-10-30-22(3,4)32-16/h7-8,15-16,18H,9-10H2,1-6H3,(H,26,28,29)/t15-,16+,18-/m0/s1

InChI Key

GNGROKCBYLHNIF-JZXOWHBKSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC4C(OC(O4)(C)C)C5COC(O5)(C)C

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]4[C@H](OC(O4)(C)C)[C@H]5COC(O5)(C)C

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